molecular formula C21H24N4O4S B11240161 N-[3-(acetylamino)phenyl]-3-methyl-4-(2-methylpropyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-[3-(acetylamino)phenyl]-3-methyl-4-(2-methylpropyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11240161
M. Wt: 428.5 g/mol
InChI Key: QOJKHPOUTRNPCT-UHFFFAOYSA-N
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Description

N-(3-ACETAMIDOPHENYL)-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with other functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETAMIDOPHENYL)-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiadiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazine ring.

    Functional Group Modifications:

    Final Assembly: The final step involves the coupling of the modified benzothiadiazine ring with the carboxamide group to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and minimal environmental impact. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETAMIDOPHENYL)-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-ACETAMIDOPHENYL)-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ACETAMIDOPHENYL)-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Trametinib: A kinase inhibitor used in cancer treatment.

    Saccharin Derivatives: Used as enzyme inhibitors in various biomedical applications.

Uniqueness

N-(3-ACETAMIDOPHENYL)-4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C21H24N4O4S/c1-13(2)12-25-14(3)24-30(28,29)20-10-16(8-9-19(20)25)21(27)23-18-7-5-6-17(11-18)22-15(4)26/h5-11,13H,12H2,1-4H3,(H,22,26)(H,23,27)

InChI Key

QOJKHPOUTRNPCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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